![molecular formula C14H15BrN2O3 B2616373 (Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide CAS No. 444289-86-5](/img/structure/B2616373.png)
(Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide, also known as BMEP, is a chemical compound that has been studied extensively in scientific research. BMEP is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological and psychiatric disorders.
作用機序
(Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. This receptor subtype has been implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, and neuroinflammation. By selectively blocking the activity of mGluR5, (Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
(Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. These effects include the modulation of synaptic plasticity, the reduction of neuroinflammation, and the attenuation of drug-seeking behavior in animal models of addiction. (Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide has also been shown to have potential neuroprotective effects in models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of (Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide is its high selectivity for mGluR5, which allows for more precise modulation of this receptor subtype compared to non-selective antagonists. However, one limitation of (Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide is its relatively low potency compared to other mGluR5 antagonists, which may require higher concentrations for effective modulation.
将来の方向性
There are several potential future directions for research on (Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide. One area of interest is the development of more potent and selective mGluR5 antagonists based on the structure of (Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide. Another area of interest is the investigation of the therapeutic potential of (Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide in human clinical trials for neurological and psychiatric disorders. Finally, further research is needed to elucidate the precise mechanisms of action of (Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide and to identify potential off-target effects.
合成法
(Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 5-bromo-2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-methoxyethylamine to form the amide. The final step involves the reaction of the amide with cyanoacetic acid and triethylamine to form the enamide.
科学的研究の応用
(Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide has been extensively studied in scientific research due to its selective antagonism of mGluR5. This receptor subtype has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. (Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide has been shown to have potential therapeutic applications in these disorders.
特性
IUPAC Name |
(Z)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-19-6-5-17-14(18)11(9-16)7-10-8-12(15)3-4-13(10)20-2/h3-4,7-8H,5-6H2,1-2H3,(H,17,18)/b11-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGFLTMLRIRDDC-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=C(C=CC(=C1)Br)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C\C1=C(C=CC(=C1)Br)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。